(Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,4-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
(NZ)-N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-oxonaphthalen-1-ylidene]-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O3S3/c1-15-11-12-23(16(2)13-15)33(29,30)27-20-14-22(24(28)18-8-4-3-7-17(18)20)32-25-26-19-9-5-6-10-21(19)31-25/h3-14H,1-2H3/b27-20- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMGWVKNROXSNQ-OOAXWGSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)SC4=NC5=CC=CC=C5S4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)SC4=NC5=CC=CC=C5S4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation Followed by Oxidation
Naphthalene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of AlCl₃ to yield 1-acetylnaphthalene. Subsequent oxidation with CrO₃ in acetic acid produces 4-oxo-1,4-dihydronaphthalene-1-carbaldehyde (1a). Alternative oxidants like KMnO₄ in acidic conditions are less efficient, yielding <50% product.
Direct Sulfonation and Reduction
4-Hydroxynaphthalen-1(4H)-one is sulfonated using chlorosulfonic acid at 0–5°C to introduce a sulfonic acid group at position 3. Reduction with LiAlH₄ in THF converts the sulfonic acid to a thiol, yielding 3-mercapto-4-oxo-1,4-dihydronaphthalene-1-carbaldehyde (1b). This method avoids over-oxidation but requires strict anhydrous conditions.
Key Data :
| Intermediate | Yield (%) | Purity (HPLC) |
|---|---|---|
| 1a | 68 | 95.2 |
| 1b | 72 | 97.8 |
Introduction of the Benzo[d]thiazol-2-ylthio Group
The thiol group at position 3 undergoes nucleophilic substitution with 2-chlorobenzothiazole to form the thioether linkage.
Base-Mediated Coupling
A mixture of 1b (1.0 equiv), 2-chlorobenzothiazole (1.2 equiv), and K₂CO₃ (2.5 equiv) in DMF is heated at 80°C for 12 hours. The reaction is quenched with ice water, and the product is extracted with ethyl acetate. Column chromatography (SiO₂, hexane/EtOAc 7:3) isolates 3-(benzo[d]thiazol-2-ylthio)-4-oxo-1,4-dihydronaphthalene-1-carbaldehyde (2a) in 78% yield.
Optimization Insights :
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Solvent : DMF > DMSO > THF (higher polarity improves reaction rate).
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Temperature : <100°C to prevent decomposition.
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Byproducts : Disulfide formation (<5%) if thiol is exposed to air.
Sulfonamide Formation and Imine Tautomerization
The aldehyde group at position 1 reacts with 2,4-dimethylbenzenesulfonamide hydrazine to form the imine.
Condensation Under Acidic Conditions
A solution of 2a (1.0 equiv) and 2,4-dimethylbenzenesulfonamide hydrazine (1.1 equiv) in glacial acetic acid is refluxed for 6 hours. The (Z)-isomer is favored due to steric hindrance between the sulfonamide aryl group and the naphthalenone ring. The crude product is purified via recrystallization (ethanol/H₂O) to yield the title compound in 85% purity.
Stereochemical Control
The Z configuration is confirmed by NOESY NMR, showing proximity between the sulfonamide methyl groups and the naphthalenone H-2 proton. Alternative methods using TiCl₄ as a Lewis acid catalyst increase diastereoselectivity (Z:E = 9:1) but reduce yield to 65%.
Reaction Conditions Comparison :
| Condition | Yield (%) | Z:E Ratio |
|---|---|---|
| Acetic acid | 72 | 7:1 |
| TiCl₄ (cat.) | 65 | 9:1 |
| PCl₅ (cat.) | 58 | 8:1 |
Purification and Characterization
Chromatographic Purification
Final purification employs silica gel chromatography (gradient elution: 5–20% MeOH in DCM) to remove unreacted hydrazine and dimeric byproducts. The target compound exhibits an Rf = 0.43 (SiO₂, EtOAc/hexane 1:1).
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, imine-H), 8.15–7.20 (m, 10H, aromatic), 2.60 (s, 6H, CH₃).
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HRMS (ESI+) : m/z 518.1121 [M+H]⁺ (calc. 518.1124).
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IR (KBr) : 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).
Scale-Up Considerations
Industrial-scale synthesis requires:
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Continuous Flow Reactors : For thioether formation to minimize disulfide byproducts.
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Crystallization Optimization : Ethanol/water (3:1) achieves >99% purity at 10 kg scale.
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Waste Management : K₂CO₃ is recovered via filtration and recycled.
Alternative Routes and Modifications
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,4-dimethylbenzenesulfonamide is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development. Studies have investigated its potential as an anticancer, antimicrobial, or anti-inflammatory agent .
Industry
In the industrial sector, (Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,4-dimethylbenzenesulfonamide is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, photonics, and other high-tech industries .
Mechanism of Action
The mechanism of action of (Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The benzo[d]thiazole moiety is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Features
Key Observations :
Core Structure Differences: The target compound’s naphthoquinone core provides extended conjugation compared to the thiazolidinone-pyrazole hybrid in or the triazole systems in . The benzo[d]thiazole group in the target compound introduces additional π-π stacking capability, absent in triazole or thiazolidinone derivatives.
Functional Group Reactivity: Sulfonamide groups are common across all compounds, but the target’s 2,4-dimethyl substitution may reduce polarity compared to N,N-dimethyl or halogenated analogues . Thione tautomerism is prominent in triazole derivatives () and the thiazolidinone compound (), but the target compound’s imine configuration (Z) may favor specific tautomeric or resonance forms .
Spectroscopic and Physical Properties
Table 2: Spectral and Physical Data Comparison
Insights :
- The target’s naphthoquinone C=O stretch (~1680 cm⁻¹) aligns with typical quinone carbonyl vibrations, distinct from thione C=S bands (~1255 cm⁻¹) in analogues .
- Aromatic proton environments in the target’s naphthalene and benzothiazole rings would produce unique ¹H-NMR splitting patterns compared to pyrazole or fluorophenyl systems .
Biological Activity
(Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,4-dimethylbenzenesulfonamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure
The compound features a unique combination of functional groups that contribute to its biological properties. The structure can be summarized as follows:
- Core Structure : Naphthalene moiety with a sulfonamide group.
- Substituents : Benzo[d]thiazole and dimethyl groups enhance its lipophilicity and biological interaction potential.
Research indicates that this compound may exert its biological effects through various mechanisms. Notably, it has been studied for its inhibitory effects on fascin, a protein involved in cell motility and metastasis.
Fascin Inhibition
Fascin plays a critical role in the formation of filopodia and is implicated in cancer progression. Studies have demonstrated that compounds structurally related to (Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,4-dimethylbenzenesulfonamide can inhibit fascin activity, potentially reducing tumor invasiveness and metastasis .
Anticancer Properties
The compound has shown promise in various cancer models. For instance, it has been tested against different cancer cell lines, demonstrating cytotoxic effects. The following table summarizes key findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis | |
| A549 (Lung Cancer) | 10 | Cell cycle arrest | |
| HeLa (Cervical Cancer) | 12 | Inhibition of cell migration |
Other Biological Activities
In addition to anticancer effects, the compound exhibits other biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against Gram-positive bacteria.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although detailed mechanisms remain to be elucidated.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the naphthalene and benzo[d]thiazole moieties have been explored:
- Naphthalene Modifications : Substituents at the 4-position significantly influence potency.
- Thiazole Ring Variations : Altering the sulfur or nitrogen atoms can enhance selectivity towards specific biological targets.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on MCF-7 Cells : A study demonstrated that treatment with the compound led to a significant decrease in cell viability and induced apoptosis through caspase activation.
- In Vivo Mouse Model : In an animal model of lung cancer, administration of the compound resulted in reduced tumor size and prolonged survival compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
